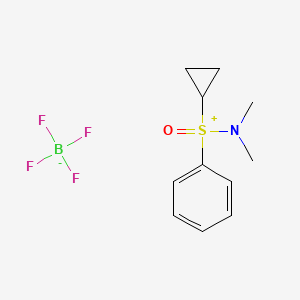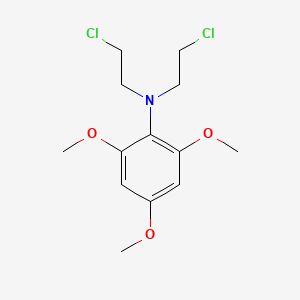
Malonic acid, undecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malonic acid, undecyl- is a derivative of malonic acid, which is a dicarboxylic acid with the chemical formula C3H4O4. Malonic acid itself is known for its role in various chemical reactions and industrial applications. The undecyl derivative introduces a long alkyl chain, making it a unique compound with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, undecyl- typically involves the esterification of malonic acid with undecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
Industrial production of malonic acid, undecyl- can be achieved through the same esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve distillation or recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Malonic acid, undecyl- undergoes various chemical reactions typical of carboxylic acids and their derivatives. These reactions include:
Esterification: Formation of esters with alcohols.
Amidation: Reaction with amines to form amides.
Decarboxylation: Loss of carbon dioxide under heat.
Substitution: Nucleophilic substitution reactions at the alpha position.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing alkyl halides in the presence of a base.
Major Products Formed
Esters: Formed through esterification with various alcohols.
Amides: Produced via amidation with different amines.
Decarboxylated Products: Resulting from thermal decarboxylation.
Wissenschaftliche Forschungsanwendungen
Malonic acid, undecyl- finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of malonic acid, undecyl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This inhibition can affect metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic Acid: The parent compound with a shorter alkyl chain.
Dimethyl Malonate: An ester derivative with two methyl groups.
Diethyl Malonate: Another ester derivative with two ethyl groups.
Uniqueness
Malonic acid, undecyl- is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and influences its reactivity and applications. This makes it suitable for specialized applications in materials science and industrial chemistry.
Eigenschaften
CAS-Nummer |
4475-27-8 |
|---|---|
Molekularformel |
C14H26O4 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
2-undecylpropanedioic acid |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-11-12(13(15)16)14(17)18/h12H,2-11H2,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
WMRCTEPOPAZMMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


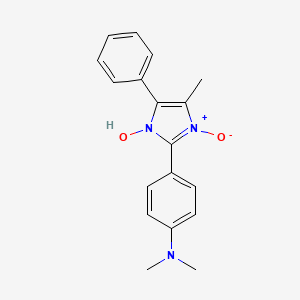
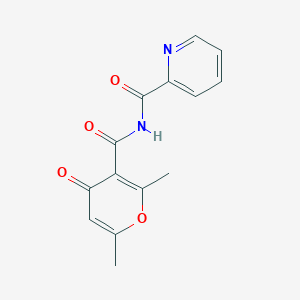
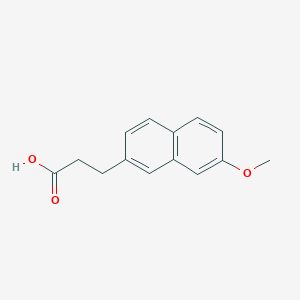
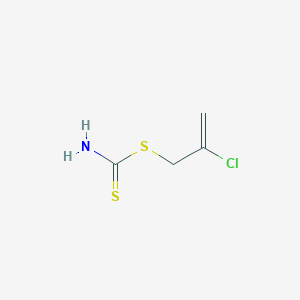
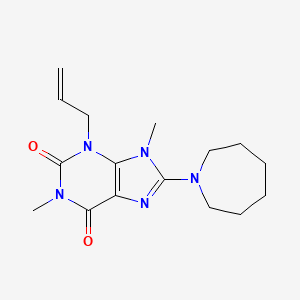

![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)
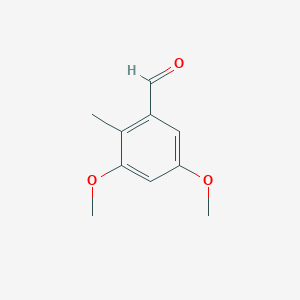

![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)


